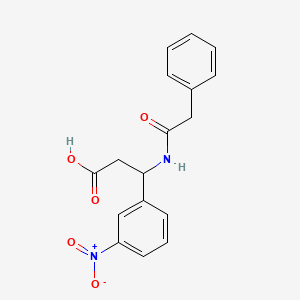
3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID is a complex organic compound with a unique structure that includes a propionic acid backbone substituted with a 3-nitrophenyl and a 3-phenylacetylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(3-nitrophenyl)-3-phenylacetylamino- typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: Benzene reacts with succinic anhydride in the presence of anhydrous aluminum chloride to yield β-benzoyl propionic acid.
Nitration: The β-benzoyl propionic acid undergoes nitration using concentrated nitric acid and sulfuric acid to form β-m-nitrobenzoyl propionic acid.
Reduction: The nitro group in β-m-nitrobenzoyl propionic acid is reduced using tin and hydrochloric acid to form β-m-aminobenzoyl propionic acid.
Cyclization: The β-m-aminobenzoyl propionic acid reacts with hydrazine hydrate to form a pyridazinone derivative.
Condensation: The pyridazinone derivative is then condensed with different aldehydes to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propionic acid, 3-(3-nitrophenyl)-3-phenylacetylamino- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID can be compared with similar compounds such as:
3-(3-Nitrophenyl)propionic acid: Shares the nitrophenyl group but lacks the phenylacetylamino substitution.
3-Phenylpropionic acid: Contains the phenyl group but lacks the nitrophenyl and acetylamino groups.
3-(4-Nitrophenyl)propionic acid: Similar structure but with the nitro group in the para position.
The uniqueness of propionic acid, 3-(3-nitrophenyl)-3-phenylacetylamino- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H16N2O5 |
|---|---|
Poids moléculaire |
328.32 g/mol |
Nom IUPAC |
3-(3-nitrophenyl)-3-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H16N2O5/c20-16(9-12-5-2-1-3-6-12)18-15(11-17(21)22)13-7-4-8-14(10-13)19(23)24/h1-8,10,15H,9,11H2,(H,18,20)(H,21,22) |
Clé InChI |
LKBFIQDGBXMPOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















